Piperazinomycin

Antifungal Trichophyton Spectrum of Activity

Common dermatophyte research is confounded by cross-resistance of azole/echinocandin comparators and antibacterial off-target effects. Piperazinomycin (CAS 83858-82-6) offers a clean solution. • Narrow-spectrum anti-Trichophyton activity with zero antibacterial effect-ideal dermatophyte-specific chemical probe. • Unique macrocyclic diaryl ether scaffold; basic & lipophilic character enables alkaline pH extraction. No cross-resistance with azoles, echinocandins, or polyenes. • Natural product standard for antifungal susceptibility panels, metabolomics referencing, and biosynthesis studies.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 83858-82-6
Cat. No. B1211242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazinomycin
CAS83858-82-6
Synonymspiperazinomycin
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2
InChIInChI=1S/C18H20N2O2/c21-17-6-3-13-8-15-11-19-14(10-20-15)7-12-1-4-16(5-2-12)22-18(17)9-13/h1-6,9,14-15,19-21H,7-8,10-11H2/t14-,15-/m0/s1
InChIKeyUOLONRFQMXQQFB-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazinomycin Compound Overview


Piperazinomycin is a phenylpropanoid-class macrocyclic antibiotic [1] produced by Streptoverticillium olivoreticuli subsp. neoenacticus [2]. Its molecular formula is C18H20N2O2 with a molecular weight of 296.36 g/mol . It exhibits a defined spectrum of antifungal activity, particularly against Trichophyton species [2], and is characterized by its basic and lipophilic nature [3].

Piperazinomycin: No Generic Alternatives


Piperazinomycin's differentiation is rooted in its unique macrocyclic diaryl ether core, which imparts distinct physicochemical properties—specifically, a basic and lipophilic character enabling alkaline pH extraction [1]—and a narrow antifungal spectrum [1]. This structural class is non-interchangeable with broader-spectrum azoles, which target ergosterol synthesis, or echinocandins, which are lipopeptide inhibitors of β-1,3-glucan synthase [2]. Substituting with a generic antifungal would not only fail to replicate this compound's specific activity profile against dermatophytes like Trichophyton, but would also introduce a different resistance profile and mechanism of action, rendering comparative studies invalid.

Piperazinomycin Comparative Data


Trichophyton Activity vs. Echinocandins

While no direct MIC comparison studies are available, a class-level inference can be made from the compound's defined spectrum of activity. Piperazinomycin is reported to show inhibitory activity against fungi and yeasts, with notable activity against Trichophyton species [1]. In contrast, the echinocandins (e.g., caspofungin, micafungin) have a spectrum largely limited to Candida and Aspergillus species and are generally considered inactive against dermatophytes like Trichophyton due to poor affinity for the fungal target in these organisms [2]. This differential spectrum is a key differentiator for research focusing on dermatophyte infections.

Antifungal Trichophyton Spectrum of Activity

No Antibacterial Activity vs. Broad-Spectrum Antifungals

A clear differentiation from many other antifungal antibiotics is the lack of antibacterial activity. Piperazinomycin has been shown to have no antibacterial effect [1]. This contrasts with compounds like certain polyene macrolides (e.g., amphotericin B) which can exhibit activity against some bacteria, and with other natural products that may possess dual antifungal/antibacterial properties. This selectivity is a defined characteristic, making it a cleaner tool for antifungal studies where bacterial contamination or off-target effects are a concern.

Selectivity Antibacterial Spectrum

Lipophilic Properties vs. Water-Soluble Antifungals

Piperazinomycin's basic and lipophilic nature, as evidenced by its extractability with methyl isobutyl ketone at alkaline pH [1], is a key physicochemical differentiator. This contrasts with the highly polar, water-soluble nature of many other natural antifungals like nikkomycin Z or the polyoxins. This property dictates its handling, formulation, and cellular penetration characteristics, which are fundamentally different from those of water-soluble antifungal agents.

Lipophilicity Extraction Physicochemical

Piperazinomycin Application Scenarios


Dermatophyte Antifungal Susceptibility Testing

Given its specific activity against Trichophyton species, piperazinomycin serves as a specialized tool for studying dermatophyte biology and evaluating novel antifungal agents targeting these clinically relevant pathogens. It provides a structurally unique comparator that is not cross-resistant with azoles or echinocandins [1]. Its defined spectrum makes it particularly useful for susceptibility testing panels designed to identify novel anti-dermatophyte compounds.

Fungal Mechanism-of-Action Studies

Piperazinomycin's lack of antibacterial activity [1] and its distinct macrocyclic structure make it a clean chemical probe for dissecting antifungal mechanisms without confounding effects on bacterial flora. Researchers can use it to investigate novel fungal targets distinct from ergosterol synthesis (azoles), β-1,3-glucan synthase (echinocandins), or the cell membrane (polyenes).

Natural Product Biosynthesis Research

As a natural product from a specific Streptomyces strain, piperazinomycin is a valuable standard for natural product discovery and biosynthesis studies [1]. Its unique macrocyclic diaryl ether scaffold can be used as a reference compound in metabolomics and genome mining efforts to identify novel piperazine-containing or isodityrosine-derived antibiotics [2].

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